molecular formula C16H19N3O6S B2831354 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-71-5

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2831354
CAS No.: 942006-71-5
M. Wt: 381.4
InChI Key: WMOYFHYPSBLWSJ-UHFFFAOYSA-N
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Description

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains a spirocyclic framework, a sulfonyl group, and a dihydrobenzo[b][1,4]dioxin moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to key proteins and altering their function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic framework combined with the sulfonyl and dihydrobenzo[b][1,4]dioxin moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-18-14(20)16(17-15(18)21)4-6-19(7-5-16)26(22,23)11-2-3-12-13(10-11)25-9-8-24-12/h2-3,10H,4-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOYFHYPSBLWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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